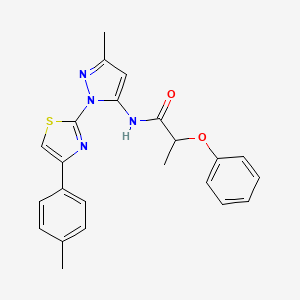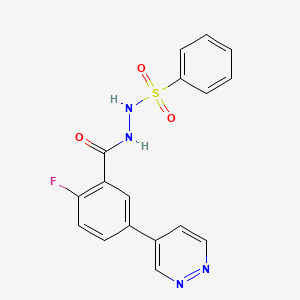
Moz-IN-2
Übersicht
Beschreibung
Moz-IN-2 is an inhibitor of protein MOZ, a member of histone acetyltransferases . It has an IC50 of 125 μM . It is a solid substance with an off-white to light yellow color .
Molecular Structure Analysis
The molecular weight of Moz-IN-2 is 372.37 . Its molecular formula is C17H13FN4O3S . The SMILES representation of Moz-IN-2 is O=C(NNS(=O)(C1=CC=CC=C1)=O)C2=CC(C3=CC=NN=C3)=CC=C2F .Physical And Chemical Properties Analysis
Moz-IN-2 is a solid substance with an off-white to light yellow color . It has a molecular weight of 372.37 and a molecular formula of C17H13FN4O3S . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation and Histone Acetylation
Moz-IN-2: targets lysine acetyltransferase 6A (KAT6A/MOZ), which plays a crucial role in histone acetylation. By inhibiting KAT6A, Moz-IN-2 affects the acetylation status of histones, influencing gene expression and chromatin structure. Researchers can explore its impact on epigenetic modifications and gene regulation .
Senescence-Inducing Anti-Cancer Agents
Studies have shown that Moz-IN-2 induces senescence in cancer cells. Senescence prevents cell proliferation and contributes to tumor suppression. Investigating the molecular mechanisms underlying this effect could lead to novel anti-cancer therapies .
Craniofacial Development and Skeletal Patterning
In zebrafish models, Moz-IN-2 has been linked to craniofacial development. Specifically, it affects the fate maps of skeletal precursors in the face. By inhibiting Hox expression, it transforms the support skeleton of the second pharyngeal segment into a duplicate of the first-segment-derived jaw skeleton. This research sheds light on how Hox genes regulate segment-specific organ shape at the cellular level .
Potential Therapeutic Applications
Given its impact on KAT6A, researchers are exploring Moz-IN-2 as a potential therapeutic agent. Investigate its effects on specific diseases, such as hematological malignancies, where KAT6A dysregulation is implicated. Preclinical studies may reveal its efficacy and safety profiles .
Mechanistic Insights into KAT6A Function
By studying Moz-IN-2 , researchers can gain insights into KAT6A’s role in cellular processes beyond histone acetylation. Investigate its interactions with other proteins, cellular pathways, and potential downstream effects. Understanding KAT6A’s broader functions may uncover novel therapeutic targets .
Drug Discovery and Chemical Biology
Moz-IN-2: serves as a valuable tool compound for chemical biology studies. Researchers can use it to validate KAT6A as a drug target and explore its binding interactions. Additionally, structural studies can guide the design of more potent and selective inhibitors .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCVPPNOFFNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moz-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
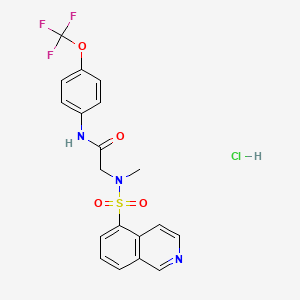
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)


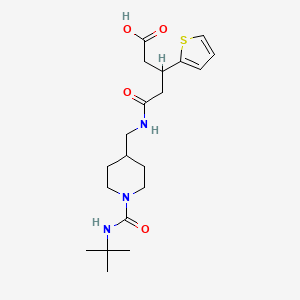
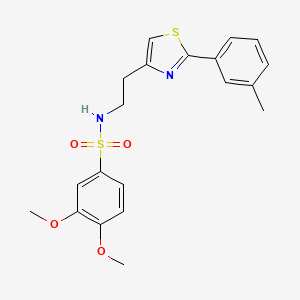

![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)
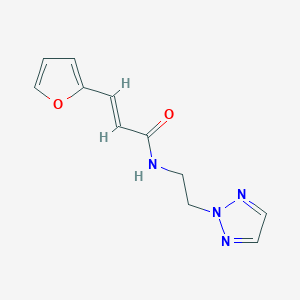
![1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2993304.png)

